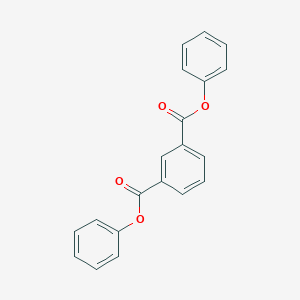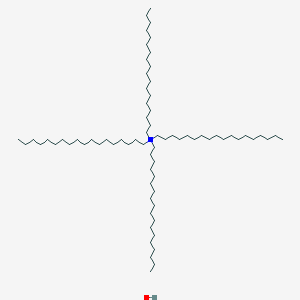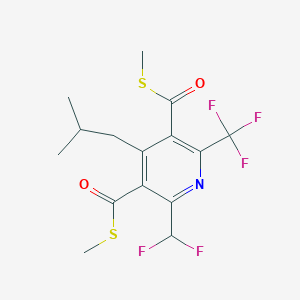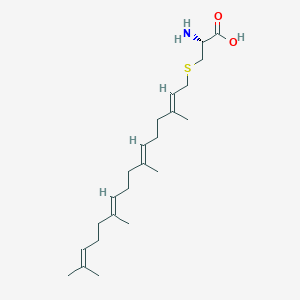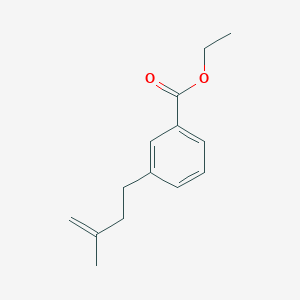
Fenuron TCA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fenuron TCA is an organic molecular entity . It is a derivative of fenuron and TCA . The IUPAC name for this compound is 1,1-dimethyl-3-phenylurea - trichloroacetic acid (1:1) .
Molecular Structure Analysis
The molecular formula of this compound is C11H13Cl3N2O3 . The structure of this compound includes a 1,1-dimethyl-3-phenylurea compound with 2,2,2-trichloroacetic acid (1:1) .Applications De Recherche Scientifique
Herbicides aquatiques dans les habitats de poissons
Fenuron TCA a été utilisé comme herbicide aquatique dans les habitats de poissons . Il a montré un potentiel dans le contrôle de certaines plantes aquatiques dans les applications de pré-émergence et de post-émergence précoce . Cependant, des concentrations relativement élevées étaient nécessaires pour contrôler les algues filamenteuses (Cladophora, Pithophora et Spirogyra), les chara (Chara), les queues de castor (Ceratophyllum), les naïades (Najas) et les potamots (Potamogeton) pendant des périodes supérieures à trois mois et allant jusqu'à trois ans .
Types de formulations et leur efficacité
Différentes formulations de this compound ont des efficacités différentes. Il a été constaté que les poudres mouillables et les concentrés émulsionnables liquides étaient supérieurs aux formulations granulaires pour le contrôle des algues et des plantes aquatiques émergentes ou flottantes . Les formulations granulaires ont permis une meilleure répartition des herbicides pour le contrôle des plantes aquatiques enracinées le long des rives des lacs et des étangs .
Toxicité pour les poissons
Le monuron et le Fenuron étaient moins toxiques pour les poissons que le Diuron et le Neburon . Les mélanges TCA étaient un peu plus toxiques que les urées simples . Certaines espèces de poissons étaient plus sensibles que d'autres, et les alevins étaient plus sensibles que les adultes de la même espèce .
Utilisations agricoles et récréatives
This compound était un herbicide de pré-émergence obsolète qui avait des utilisations agricoles et récréatives
Mécanisme D'action
Target of Action
Fenuron TCA, also known as fenuron trichloroacetate, is a type of herbicide that primarily targets photosystem II . Photosystem II is a crucial component of the photosynthetic process in plants, responsible for the initial stages of light-dependent reactions. By inhibiting photosystem II, this compound disrupts the plant’s ability to convert light energy into chemical energy, leading to the death of the plant .
Mode of Action
This compound acts as a photosynthetic electron transport inhibitor at the photosystem II . It blocks the electron flow from water to plastoquinone, which is an essential step in photosynthesis. This blockage prevents the conversion of light energy into chemical energy, disrupting the plant’s ability to produce ATP and NADPH, which are necessary for the synthesis of organic molecules .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the photosynthetic pathway. Specifically, it inhibits the electron transport chain in photosystem II, which is a crucial part of the light-dependent reactions in photosynthesis . This inhibition disrupts the production of ATP and NADPH, leading to a decrease in the synthesis of organic molecules necessary for the plant’s growth and survival .
Result of Action
The primary result of this compound’s action is the death of the plant. By inhibiting photosynthesis, the plant is unable to produce the necessary energy and organic molecules for its growth and survival. This leads to the wilting and eventual death of the plant .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the pH of the soil can affect the absorption and distribution of the herbicide. Additionally, environmental conditions such as temperature and rainfall can impact the herbicide’s effectiveness . .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Fenuron TCA interacts with various enzymes and proteins in biochemical reactions. It is known to inhibit photosynthetic electron transport, which suggests that it interacts with proteins involved in this process
Cellular Effects
The cellular effects of this compound are primarily related to its role as a herbicide. It inhibits photosynthesis, which can have a significant impact on cell function . This could potentially affect cell signaling pathways, gene expression, and cellular metabolism. Detailed studies on the cellular effects of this compound are currently lacking.
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of photosynthetic electron transport at the photosystem II This suggests that it may bind to proteins involved in this process, leading to enzyme inhibition It could also potentially cause changes in gene expression related to photosynthesis
Dosage Effects in Animal Models
There is limited information available on the effects of this compound dosage in animal models. It is known that this compound is less toxic to fish than other similar compounds
Metabolic Pathways
Given its role as a photosynthetic electron transport inhibitor, it is likely involved in pathways related to photosynthesis
Subcellular Localization
Given its role as a photosynthetic electron transport inhibitor, it may be localized to the chloroplasts in plant cells
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway of Fenuron tca involves the condensation of 2-aminophenol with 1,1,3-trichloro-2,3-epoxypropane followed by the reaction with sodium hydroxide to form Fenuron. The final step involves the conversion of Fenuron to Fenuron tca by reacting it with trichloroacetic acid.", "Starting Materials": [ "2-aminophenol", "1,1,3-trichloro-2,3-epoxypropane", "sodium hydroxide", "Fenuron", "trichloroacetic acid" ], "Reaction": [ "Step 1: Condensation of 2-aminophenol with 1,1,3-trichloro-2,3-epoxypropane in the presence of a catalyst to form intermediate A.", "Step 2: Reaction of intermediate A with sodium hydroxide to form Fenuron.", "Step 3: Reaction of Fenuron with trichloroacetic acid to form Fenuron tca." ] } | |
Numéro CAS |
4482-55-7 |
Formule moléculaire |
C11H13Cl3N2O3 |
Poids moléculaire |
327.6 g/mol |
Nom IUPAC |
1,1-dimethyl-3-phenylurea;2,2,2-trichloroacetic acid |
InChI |
InChI=1S/C9H12N2O.C2HCl3O2/c1-11(2)9(12)10-8-6-4-3-5-7-8;3-2(4,5)1(6)7/h3-7H,1-2H3,(H,10,12);(H,6,7) |
Clé InChI |
XDWSZOWLJIWERG-UHFFFAOYSA-N |
SMILES |
C[NH+](C)C(=O)NC1=CC=CC=C1.C(=O)(C(Cl)(Cl)Cl)[O-] |
SMILES canonique |
CN(C)C(=O)NC1=CC=CC=C1.C(=O)(C(Cl)(Cl)Cl)O |
Pictogrammes |
Irritant; Environmental Hazard |
Synonymes |
1.1-Dimethyl-3-phenylurea trichloroacetate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes the combination of Fenuron and TCA effective as a herbicide?
A: The research paper states that combining Fenuron and Trichloroacetic acid results in a synergistic effect on rice plants. [] This means their combined herbicidal activity is greater than the sum of their individual effects. While the exact mechanism behind this synergy isn't explored in the provided paper, it suggests that these two compounds likely target different pathways involved in plant growth and development. Further research is needed to fully understand the molecular mechanisms underpinning this synergistic interaction.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




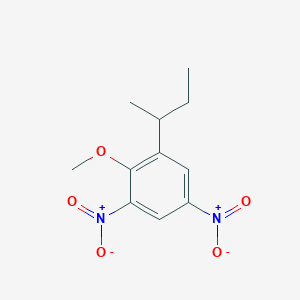
![1-[(2S,3R)-2-hydroxynonan-3-yl]imidazole-4-carboxamide](/img/structure/B166077.png)
![[6'-[4-(Diaminomethylideneamino)benzoyl]oxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] 4-(diaminomethylideneamino)benzoate;hydrochloride](/img/structure/B166081.png)
